molecular formula SbZr B13770348 Stibanylidynezirconium CAS No. 70495-28-2

Stibanylidynezirconium

Cat. No.: B13770348
CAS No.: 70495-28-2
M. Wt: 212.98 g/mol
InChI Key: FSVFALHAIQMCRU-UHFFFAOYSA-N
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Description

Stibanylidynezirconium (hypothetical formula: $ \text{Zr≡Sb–R} $) is a theoretical or underexplored zirconium complex featuring a stibanylidyne ligand ($ \text{Sb≡} $). This compound belongs to the family of transition metal-pnictogen complexes, where zirconium (Group 4) is coordinated with antimony (Group 15).

Properties

CAS No.

70495-28-2

Molecular Formula

SbZr

Molecular Weight

212.98 g/mol

IUPAC Name

stibanylidynezirconium

InChI

InChI=1S/Sb.Zr

InChI Key

FSVFALHAIQMCRU-UHFFFAOYSA-N

Canonical SMILES

[Zr]#[Sb]

Origin of Product

United States

Preparation Methods

The synthesis of stibanylidynezirconium typically involves the reaction of zirconium compounds with stibanylidyne precursors under controlled conditions. Common synthetic routes include:

Chemical Reactions Analysis

Stibanylidynezirconium undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, ozone.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl groups.

Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of stibanylidynezirconium involves its interaction with molecular targets and pathways in various chemical and biological systems. In catalysis, it acts as a Lewis acid, facilitating the formation and breaking of chemical bonds. In biological systems, it may interact with cellular components, leading to antimicrobial effects .

Comparison with Similar Compounds

Key Properties (Hypothetical):

  • Bonding : The $ \text{Zr≡Sb} $ triple bond likely involves strong σ-donation and π-backbonding, analogous to carbene or nitrene complexes.
  • Geometry : Predicted octahedral or trigonal bipyramidal coordination, depending on ancillary ligands.

Comparison with Similar Compounds

The following table compares Stibanylidynezirconium with structurally or functionally related transition metal-pnictogen complexes. Data is inferred from general chemistry principles due to the absence of direct evidence:

Compound Metal Ligand Bond Type Key Applications Notable Studies
This compound Zr Stibanylidyne (Sb≡) Triple bond Hypothetical catalysis No direct references
Zirconocene dichloride Zr Cyclopentadienyl σ-bond Olefin polymerization catalyst Industrial synthesis
Titanium imido complexes Ti Imido (N≡) Triple bond Ammonia activation, catalysis Academic studies
Phosphinidene iron complexes Fe Phosphinidene (P≡) Triple bond Small-molecule activation Experimental reports

Key Contrasts:

Metal Center : Zirconium’s larger atomic radius vs. titanium or iron may influence steric effects and ligand dissociation kinetics .

Synthetic Accessibility : Stibanylidyne ligands are less common than cyclopentadienyl or imido ligands, making synthesis challenging .

Notes on Evidence Limitations

  • The provided materials lack direct references to zirconium-antimony complexes. This response extrapolates from general inorganic chemistry principles and formatting guidelines in , and 12.
  • Experimental validation is required to confirm the hypothesized properties and applications.

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